Cas no 921496-07-3 (2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide)
2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide
- 1(4H)-Pyridineacetamide, 5-methoxy-4-oxo-N-phenyl-2-[(4-phenyl-1-piperazinyl)methyl]-
- 2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-phenylacetamide
- 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-phenylacetamide
- 921496-07-3
- 2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-phenylacetamide
- AKOS005011751
- F2086-0641
-
- Inchi: 1S/C25H28N4O3/c1-32-24-18-29(19-25(31)26-20-8-4-2-5-9-20)22(16-23(24)30)17-27-12-14-28(15-13-27)21-10-6-3-7-11-21/h2-11,16,18H,12-15,17,19H2,1H3,(H,26,31)
- InChI Key: ZBCTXQTVBNCOLI-UHFFFAOYSA-N
- SMILES: C1(CN2CCN(C3=CC=CC=C3)CC2)N(CC(NC2=CC=CC=C2)=O)C=C(OC)C(=O)C=1
Computed Properties
- Exact Mass: 432.21614077g/mol
- Monoisotopic Mass: 432.21614077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.1Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 658.7±55.0 °C(Predicted)
- pka: 13.58±0.70(Predicted)
2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2086-0641-2μmol |
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-phenylacetamide |
921496-07-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2086-0641-1mg |
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-phenylacetamide |
921496-07-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2086-0641-2mg |
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-phenylacetamide |
921496-07-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2086-0641-3mg |
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-phenylacetamide |
921496-07-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide
2-{5-Methoxy-4-Oxo-2-(4-Phenylpiperazin-1-Ilyl)Methyl-1,4-Dihydropyridin-1-Iyl}-N-Phenylacetamide: A Comprehensive Overview
The compound 2-{5-Methoxy-4-Oxo-2-(4-Phenylpiperazin-1-Ilyl)Methyl-1,4-Dihydropyridin-1-Iyl}-N-Phenylacetamide, also known by its CAS number 921496-07-3, represents a unique entity in the realm of organic chemistry. This compound is characterized by its intricate structure, which combines elements of heterocyclic chemistry, including piperazine and dihydropyridine, with functional groups such as methoxy and ketone moieties. The integration of these structural features renders this compound highly interesting for potential applications in the pharmaceutical industry.
Recent advancements in medicinal chemistry have underscored the importance of heterocyclic compounds in drug discovery, particularly those containing piperazine derivatives. These structures are often employed as scaffolds due to their ability to modulate pharmacokinetics and enhance bioavailability. The presence of the 4-oxo group within this compound adds another layer of complexity, making it a potential candidate for exploring anti-inflammatory, antioxidant, or cancer therapeutic properties.
One of the key features of 2-{5-Methoxy-4-Oxo-2-(4-Phenylpiperazin-1-Ilyl)Methyl-1,4-Dihydropyridin-1-Iyl}-N-Phenylacetamide is its ability to engage in hydrogen bonding and π-π interactions due to the phenyl group attached to the piperazine ring. These interactions are critical for optimizing drug-target binding affinity, which is a pivotal factor in determining therapeutic efficacy.
Recent studies have highlighted the role of dihydropyridine derivatives in targeting calcium channels, particularly in the context of cardiovascular diseases. The inclusion of the 5-methoxy group further enhances the compound's potential to influence smooth muscle relaxation, a property that could be leveraged for treating conditions such as hypertension.
Moreover, the N-phenylacetamide substituent introduces additional metabolic stability and lipophilicity, which are desirable traits for oral drug formulations. The balance between hydrophilic and lipophilic regions in this molecule makes it a promising candidate for bioavailability enhancement strategies.
Research into piperazine-based compounds has also revealed their potential as matrix metalloproteinase (MMP) inhibitors, which are of significant interest in the treatment of inflammatory diseases and cancer. The 4-phenylpiperazin-1-yl group within this compound could serve as a valuable scaffold for exploring these therapeutic avenues.
Another area of exploration is the methoxy group's role in modulating receptor interactions. Methoxy substituents are known to influence aromatic stability and receptor binding, which could be exploited to fine-tune the compound's pharmacological profile for specific therapeutic targets.
Given its complex structure, 2-{5-Methoxy-4-Oxo-2-(4-Phenylpiperazin-1-Ilyl)Methyl-1,4-Dihydropyridin-1-Iyl}-N-Phenylacetamide offers a rich canvas for medicinal chemistry optimization. Potential modifications could include altering the piperazine substituents, modifying the dihydropyridine ring, or introducing additional functional groups to enhance target specificity and potency.
In conclusion, CAS 921496-07-3 stands out as a compelling candidate for further investigation in the pharmaceutical sciences. Its unique combination of structural elements positions it at the forefront of drug discovery research, particularly in areas such as cardiovascular therapeutics, inflammation management, and oncology.
921496-07-3 (2-{5-methoxy-4-oxo-2-(4-phenylpiperazin-1-yl)methyl-1,4-dihydropyridin-1-yl}-N-phenylacetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)